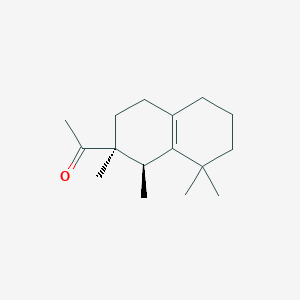
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- is a chemical compound that belongs to the family of ketones. It is commonly known as phytol, which is a natural constituent of chlorophyll. Phytol is widely used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Phytol has numerous scientific research applications due to its unique properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Phytol has also been used in the development of various drugs and pharmaceuticals. It is commonly used as a precursor for the synthesis of vitamin E and vitamin K1.
Wirkmechanismus
Phytol exerts its biological effects through various mechanisms of action. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating lipid metabolism and insulin sensitivity. Phytol also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Phytol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases such as cancer, diabetes, and cardiovascular diseases. Phytol has also been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Phytol has several advantages for lab experiments. It is readily available and can be synthesized easily. Phytol is also stable and can be stored for long periods without degradation. However, phytol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Phytol can also be toxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the research on phytol. One direction is to investigate the potential use of phytol as a therapeutic agent for various diseases such as cancer, diabetes, and cardiovascular diseases. Another direction is to study the effects of phytol on the gut microbiome and its potential use in the treatment of various gastrointestinal disorders. Additionally, further research is needed to understand the mechanism of action of phytol and its potential use in the development of novel drugs and pharmaceuticals.
Conclusion:
In conclusion, phytol is a unique chemical compound that has numerous scientific research applications. It can be synthesized easily and has several advantages for lab experiments. Phytol exerts its biological effects through various mechanisms of action and has several biochemical and physiological effects. Further research is needed to fully understand the potential use of phytol in various therapeutic applications and to develop novel drugs and pharmaceuticals based on its unique properties.
Synthesemethoden
Phytol can be synthesized by the reduction of phytanic acid, which is obtained from the hydrolysis of chlorophyll. The reduction process involves the use of sodium borohydride or lithium aluminum hydride in the presence of a solvent such as methanol or ethanol. The reduction reaction results in the formation of phytol, which can then be purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
185429-83-8 |
|---|---|
Produktname |
Ethanone, 1-((1R,2S)-1,2,3,4,5,6,7,8-octahydro-1,2,8,8-tetramethyl-2-naphthalenyl)-, rel- |
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
1-[(1R,2S)-1,2,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-14-13(7-6-9-15(14,3)4)8-10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m1/s1 |
InChI-Schlüssel |
YQYKESUTYHZAGG-BZNIZROVSA-N |
Isomerische SMILES |
C[C@@H]1C2=C(CCCC2(C)C)CC[C@]1(C)C(=O)C |
SMILES |
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
Kanonische SMILES |
CC1C2=C(CCCC2(C)C)CCC1(C)C(=O)C |
Andere CAS-Nummern |
185429-83-8 |
Piktogramme |
Environmental Hazard |
Synonyme |
Georgywood |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




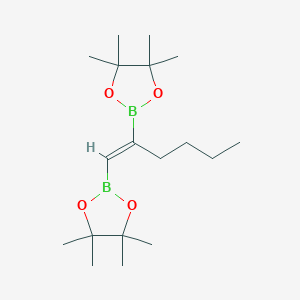


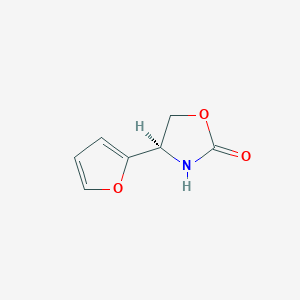
![(2S)-N-[(2S,3R,4R)-3-hydroxy-5-[[(2S)-1-[(2-hydroxy-4-methoxyphenyl)methylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-3,3-dimethyl-2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]butanamide](/img/structure/B70793.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)
![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)

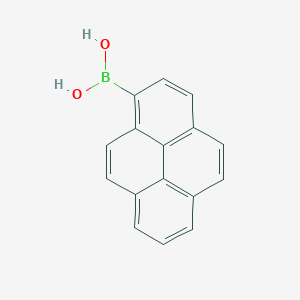

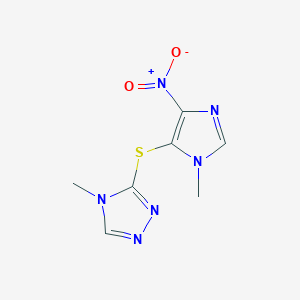
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)